molecular formula C15H12N2O B7725431 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-59-3

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B7725431
CAS No.: 728864-59-3
M. Wt: 236.27 g/mol
InChI Key: RVINHAAQVOEACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C15H12N2O. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl halides or benzyltosylates in the presence of isocyanides. This one-pot synthesis approach is efficient and yields the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar cyclization reactions with optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Comparison: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVINHAAQVOEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201154
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-59-3
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.